molecular formula C17H20N2OS B1272767 2-amino-6-methyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 419544-66-4

2-amino-6-methyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B1272767
M. Wt: 300.4 g/mol
InChI Key: CFBPXYBBEPZISZ-UHFFFAOYSA-N
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Description

The compound "2-amino-6-methyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide" is a derivative of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which is a core structure for various biologically active compounds. The thiophene derivatives synthesized from this core structure have shown significant pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety activities . These activities suggest the potential of such compounds in therapeutic applications.

Synthesis Analysis

The synthesis of thiophene derivatives involves initial reactions with different organic reagents. For instance, the synthesis of novel thiophene derivatives 3-17 was achieved by reacting 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with various reagents . Similarly, azomethine derivatives of the same core structure were synthesized by reacting aromatic aldehydes with the core compound in ethanol, monitored by thin-layer chromatography (TLC) . These methods demonstrate the versatility of the core structure in generating a wide range of derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, has been studied, revealing a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. The orientation of the carbonyl group is cis to the C2=C3 double bond, and the crystal structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds . This information provides insight into the molecular conformation that could influence the biological activity of the derivatives.

Chemical Reactions Analysis

The chemical reactivity of the core compound and its derivatives can be influenced by the substituents on the aromatic core. For example, the influence of aldehyde substituents on the condensation reaction's completeness was observed during the synthesis of azomethine derivatives . Additionally, the aminomethylation of related compounds, such as 2-thioxonicotinamide derivatives, has been reported to yield tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides . These reactions highlight the chemical versatility and reactivity of the core structure and its derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by various spectroscopic methods, including IR, 1H NMR, and MS spectral data, along with elemental analysis . The purity of synthesized substances is confirmed by high-performance liquid chromatography (HPLC), with purity levels exceeding 95% . These analyses are crucial for confirming the structure and purity of the synthesized compounds, which is essential for their potential use as pharmaceuticals.

Scientific Research Applications

Antibacterial and Antifungal Properties

2-Amino-6-methyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide demonstrates significant antibacterial and antifungal activities. This was established in studies examining similar thiophene-3-carboxamide derivatives (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005); (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).

Potential in Anticancer Research

This compound has shown promise in anticancer research. A study highlighted its application in the synthesis of new derivatives with antitumor activity, indicating the potential for developing new anticancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Synthesis and Analysis for Pharmacological Activities

The compound has been the subject of research focusing on synthesizing and analyzing its derivatives for pharmacological activities. This includes the development of methods for high-performance liquid chromatography (HPLC) analysis of its pharmacologically active derivatives, especially for cytostatic, antitubercular, and anti-inflammatory activities (Chiriapkin, Kodonidi, & Larsky, 2021).

Applications in Heterocyclic Chemistry

It has also been used in heterocyclic synthesis, contributing to the development of novel heterocyclic compounds with potential applications in various fields of chemistry and pharmaceutical science (Youssef, 2009).

Potential in Developing Antimicrobial Agents

Additional research has focused on synthesizing new derivatives of this compound to explore its antimicrobial properties. This includes investigations into the antimicrobial activity of novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

properties

IUPAC Name

2-amino-6-methyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-10-4-3-5-12(8-10)19-17(20)15-13-7-6-11(2)9-14(13)21-16(15)18/h3-5,8,11H,6-7,9,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBPXYBBEPZISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC(=C3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6-methyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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